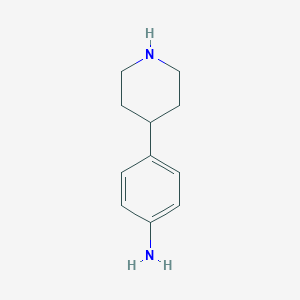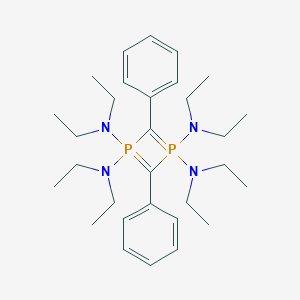
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclobutadiene, which is a highly reactive and unstable organic compound. However, the incorporation of phosphorus atoms in the cyclobutadiene ring stabilizes the compound and enhances its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is not fully understood. However, it is believed that the compound interacts with certain biological molecules and enzymes, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- exhibits various biochemical and physiological effects. For example, the compound has been shown to exhibit strong antioxidant properties, which could potentially be useful in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- in lab experiments is its high reactivity and versatility. This compound can be easily modified and functionalized, making it an excellent candidate for use in various chemical reactions. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in other scientific fields, such as materials science and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- involves the reaction of a phosphorus-containing compound with a cyclobutadiene derivative. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,3-diphospha-2,4-dimethylcyclobutadiene with diethylaminobenzene. This reaction is typically carried out under inert conditions and requires the use of specialized equipment and techniques.
Aplicaciones Científicas De Investigación
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. This compound exhibits unique electronic properties that make it an excellent candidate for use in electronic devices such as transistors and sensors.
Propiedades
Número CAS |
112313-40-3 |
|---|---|
Nombre del producto |
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- |
Fórmula molecular |
C30H50N4P2 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N',3-N,3-N,3-N',3-N'-octaethyl-2,4-diphenyl-1λ5,3λ5-diphosphacyclobuta-1,3-diene-1,1,3,3-tetramine |
InChI |
InChI=1S/C30H50N4P2/c1-9-31(10-2)35(32(11-3)12-4)29(27-23-19-17-20-24-27)36(33(13-5)14-6,34(15-7)16-8)30(35)28-25-21-18-22-26-28/h17-26H,9-16H2,1-8H3 |
Clave InChI |
YFJPVJGXKFVAIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
SMILES canónico |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Otros números CAS |
112313-40-3 |
Sinónimos |
N1,N1,N1,N1,N3,N3,N3,N3-octaethyl-2,4-diphenyl-1$l^{5},3$l^{5}-diphosp hacyclobuta-1,3-diene-1,1,3,3-tetramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



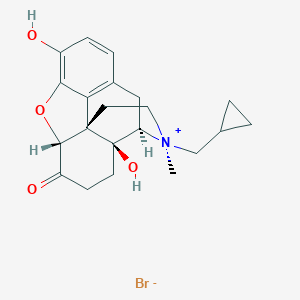
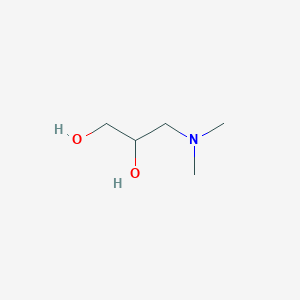
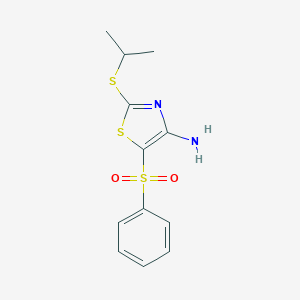
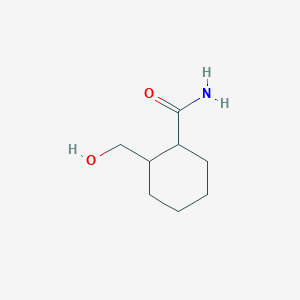

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)



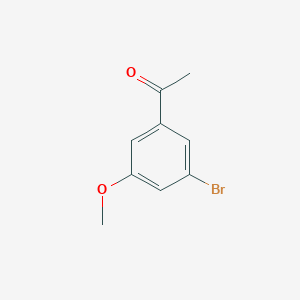

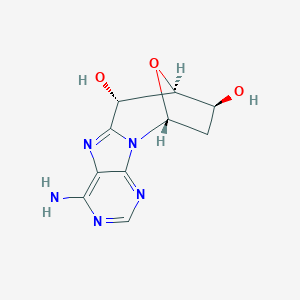
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
